N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, also known by its IUPAC name, is a synthetic organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 397.434 g/mol. The compound is classified as an acetamide derivative, which indicates its structural relation to acetamides and its potential bioactivity in medicinal chemistry.
This compound is cataloged under the CAS number 899753-17-4 and is primarily utilized for non-human research purposes. It falls within the broader category of bioactive reagents and screening compounds, often used in drug discovery and development processes. The classification of this compound highlights its relevance in the study of various biological activities, particularly in the context of enzyme inhibition or receptor modulation.
The synthesis of N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and to characterize the final product.
The molecular structure of N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can be represented using various structural formulas:
InChI=1S/C24H19N3O3/c1-16(28)18-7-4-8-21(14-18)25-23(29)15-27-24(30)12-11-22(26-27)20-10-9-17-5-2-3-6-19(17)13-20/h2-14H,15H2,1H3,(H,25,29)
This notation provides insight into the connectivity of atoms within the molecule.
The compound's structural attributes can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 397.434 g/mol |
CAS Number | 899753-17-4 |
N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide may participate in various chemical reactions typical for amides and heterocyclic compounds. These include:
The reactivity profile indicates that this compound could serve as a substrate for further functionalization or modification in synthetic organic chemistry.
The mechanism of action for N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Data suggest that compounds with similar structures often exhibit inhibitory effects on certain kinases or other signaling pathways relevant to disease processes.
The physical properties of N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide include:
Property | Value |
---|---|
Appearance | Solid (crystalline) |
Solubility | Soluble in organic solvents |
Chemical properties indicate stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-y]acetamide has potential applications in:
This compound exemplifies a versatile scaffold for medicinal chemistry endeavors aimed at discovering novel therapeutic agents with improved efficacy and specificity.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7